![molecular formula C24H21N3O2 B4616755 2-(3-isopropoxyphenyl)-N-2-pyridinyl-4-quinolinecarboxamide](/img/structure/B4616755.png)
2-(3-isopropoxyphenyl)-N-2-pyridinyl-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as "2-(3-isopropoxyphenyl)-N-2-pyridinyl-4-quinolinecarboxamide," often involves methods like the Buchwald–Hartwig amination, starting from halogenated precursors and amines. For example, new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized via the Buchwald–Hartwig amination, indicating the versatility and efficiency of this method in constructing complex quinoline frameworks (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals a significant interplay of intra- and intermolecular interactions, affecting their physical and chemical behaviors. For instance, the study of polymorphic modifications of a related compound demonstrated the impact of molecular organization on its properties, highlighting the role of crystal packing and molecular interactions in defining the structural motifs (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including oxidative cyclization and interactions with nucleophiles. The synthesis and characterization of organic salts derived from oxidative cyclization of quinoline compounds underline the reactivity and potential for forming diverse chemical structures (Faizi et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. The existence of polymorphic forms, for example, affects the solubility and stability of these compounds, which is critical for their potential applications in various fields (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of "2-(3-isopropoxyphenyl)-N-2-pyridinyl-4-quinolinecarboxamide" and related compounds, including their reactivity towards different chemical reagents and conditions, are central to their functional applications. Studies on their interactions with DNA, for example, reveal the potential of quinoline derivatives in biomedical research and applications (Bonacorso et al., 2018).
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Quinoline derivatives, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been analyzed for their polymorphic modifications, which can influence their physical properties and efficacy as pharmaceutical compounds. One study highlighted the strong diuretic properties of such a compound, suggesting its potential as a new hypertension remedy (Shishkina et al., 2018).
Antiproliferative Activity and Molecular Modeling
Another research focus has been on the antiproliferative activity of quinoline derivatives, specifically thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. These compounds have been synthesized and tested for their activity against a range of cancer cell lines, with some showing significant efficacy. Molecular modeling has provided insights into their modes of action, particularly in inhibiting tyrosine kinases and DNA repair mechanisms (Hung et al., 2014).
Catalysis and Sustainable Synthesis
Quinoline derivatives have been utilized in catalysis, demonstrating their role in sustainable synthesis methods. For instance, manganese PNP pincer complexes catalyze the synthesis of substituted quinolines and pyrimidines, emphasizing high atom efficiency and environmental benignity (Mastalir et al., 2016).
Chemosensors and Biological Monitoring
Quinoline-based compounds have been designed as chemosensors for monitoring metal ion concentrations, such as Zn2+, in living cells and aqueous solutions. These sensors are characterized by their "off–on fluorescence type" behavior, offering a practical system for biological and environmental monitoring (Park et al., 2015).
Carbonic Anhydrase Inhibitors
Research has also been conducted on the synthesis and evaluation of quinoline-2-carboxamides as carbonic anhydrase inhibitors. These studies aim at developing novel inhibitors with potential therapeutic applications, highlighting the versatility of quinoline derivatives in drug discovery (Thacker et al., 2019).
properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16(2)29-18-9-7-8-17(14-18)22-15-20(19-10-3-4-11-21(19)26-22)24(28)27-23-12-5-6-13-25-23/h3-16H,1-2H3,(H,25,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQABGMKNNJYKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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